REACTION_CXSMILES
|
[CH2:1]([CH2:3][NH2:4])[OH:2].[CH:5]([S:7]([CH:9]=[CH2:10])=[O:8])=[CH2:6]>O>[OH:2][CH2:1][CH2:3][N:4]1[CH2:10][CH2:9][S:7](=[O:8])[CH2:5][CH2:6]1
|
Name
|
|
Quantity
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0.54 g
|
Type
|
reactant
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Smiles
|
C(O)CN
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(=C)S(=O)C=C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
After the reaction mixture was refluxed for 0.5 h
|
Duration
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0.5 h
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Type
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CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
dried at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN1CCS(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 104.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |